N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide
Description
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a sulfonamide group linked to a hydroxy-2-methyl-4-phenylbutyl chain. The hydroxy and phenyl groups may influence solubility, metabolic stability, and binding interactions.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-21(23,15-14-17-8-3-2-4-9-17)16-22-26(24,25)20-13-7-11-18-10-5-6-12-19(18)20/h2-13,22-23H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZUFZWDCHMZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide typically involves the following steps:
Formation of the Naphthalene-1-sulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions to produce naphthalene-1-sulfonyl chloride.
Preparation of the Intermediate Alcohol: The intermediate, 2-hydroxy-2-methyl-4-phenylbutanol, is synthesized through a Grignard reaction involving phenylmagnesium bromide and 2-methylbutanal.
Coupling Reaction: The final step involves the reaction of naphthalene-1-sulfonyl chloride with the intermediate alcohol in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of 2-keto-2-methyl-4-phenylbutyl naphthalene-1-sulfonamide.
Reduction: Formation of N-(2-amino-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.
Comparison with Similar Compounds
Physical and Spectroscopic Properties
Key physical and spectral data for comparison:
*Estimated molecular weight based on formula.
†Predicted range based on analogs in and .
Stability and Metabolism
Biological Activity
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, like other sulfonamides, is known for its ability to inhibit various biological processes, particularly in the context of antimicrobial and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Sulfonamides primarily exert their biological effects by acting as competitive inhibitors of the enzyme dihydropteroate synthase in the folate synthesis pathway. This inhibition disrupts bacterial growth by preventing the synthesis of folate, which is essential for nucleic acid synthesis. The specific interactions of this compound with various molecular targets can lead to diverse biological outcomes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound binds to active sites on target enzymes, blocking substrate access.
- Modulation of Biological Pathways : It may influence pathways related to inflammation and metabolism.
Therapeutic Applications
This compound has been explored for several therapeutic applications:
- Antimicrobial Activity : Similar to other sulfonamides, this compound has shown potential in inhibiting bacterial growth.
- Anti-inflammatory Effects : Its structural properties may confer anti-inflammatory benefits, making it a candidate for treating inflammatory diseases.
- Metabolic Regulation : Recent studies suggest that derivatives of naphthalene sulfonamides can modulate metabolic pathways, impacting conditions like diabetes and obesity.
Case Studies and Experimental Data
A variety of studies have explored the efficacy and mechanisms of this compound:
- Inhibition Studies : Research has indicated that this compound effectively inhibits specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit fatty acid binding protein 4 (FABP4), which plays a crucial role in lipid metabolism and inflammation .
- In Vivo Efficacy : In animal models, compounds similar to this compound have demonstrated significant improvements in glucose metabolism and reductions in serum lipid levels .
- Comparative Analysis : When compared to other sulfonamide derivatives, this compound exhibits unique properties due to its specific substituents, which enhance its solubility and bioactivity .
Data Table: Biological Activity Overview
Q & A
Basic Question: What are the key synthetic routes for N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide?
Methodological Answer:
The synthesis typically involves multi-step pathways:
- Step 1 : Reacting naphthalene-1-sulfonyl chloride with a primary amine precursor (e.g., 2-hydroxy-2-methyl-4-phenylbutylamine) under anhydrous conditions to form the sulfonamide bond.
- Step 2 : Purification via recrystallization or column chromatography to isolate the product.
- Critical Parameters : Control of pH, temperature (often 0–25°C), and solvent polarity (e.g., dichloromethane or tetrahydrofuran) to prevent side reactions like hydrolysis .
Basic Question: How is the compound characterized post-synthesis?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy : To confirm the presence of hydroxy (-OH), sulfonamide (-SO₂NH-), and aromatic protons. For example, the naphthalene protons appear as multiplets in the 7.5–8.5 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S percentages) .
Basic Question: What biological targets or mechanisms are associated with this compound?
Methodological Answer:
Naphthalene sulfonamides are known for modulating enzymes and receptors. For example:
- Fatty Acid Binding Protein 4 (FABP4) : Structural analogs act as selective inhibitors, disrupting lipid metabolism pathways relevant to metabolic diseases.
- 5-HT₆ Receptor : Related compounds (e.g., chlorinated sulfonamides) exhibit low-basic binding, suggesting potential CNS applications .
Advanced Question: How can density functional theory (DFT) optimize the compound’s interaction with biological targets?
Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional) predict:
- Electrostatic Potential Maps : Identify regions of electron density for hydrogen bonding (e.g., sulfonamide oxygen atoms).
- Binding Affinity : Compare computed interaction energies with experimental IC₅₀ values for FABP4 or 5-HT₆R.
- Validation : Benchmark against crystallographic data (e.g., PDB structures) to refine force fields .
Advanced Question: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values for FABP4 inhibition could stem from differences in fluorescent probe concentrations .
- Structural Modifications : Minor substituent changes (e.g., chloro vs. methoxy groups) drastically alter potency. Use SAR studies to correlate functional groups with activity trends .
Advanced Question: What structure-activity relationship (SAR) principles govern its efficacy?
Methodological Answer:
Critical SAR insights include:
- Hydrophobic Interactions : The naphthalene moiety enhances binding to hydrophobic pockets in targets like FABP4.
- Hydroxy Group Position : The 2-hydroxy group in the butyl chain improves solubility without compromising membrane permeability.
- Sulfonamide Geometry : Planar conformation optimizes hydrogen bonding with catalytic residues (e.g., Arg126 in FABP4) .
Advanced Question: What experimental strategies validate computational predictions of its metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS.
- CYP450 Inhibition Screening : Test against isoforms (e.g., CYP3A4) to assess drug-drug interaction risks.
- Cross-Validation : Compare DFT-predicted metabolic sites (e.g., hydroxylation at the phenyl ring) with experimental oxidative metabolites .
Advanced Question: How to design analogs to improve blood-brain barrier (BBB) penetration?
Methodological Answer:
- LogP Optimization : Aim for 2–3 via substituent modifications (e.g., replacing methyl with trifluoromethyl to balance lipophilicity).
- P-gp Efflux Inhibition : Introduce bulky groups (e.g., isopropylpiperidine) to reduce P-glycoprotein recognition.
- In Silico BBB Prediction : Tools like SwissADME predict passive diffusion based on polar surface area (<90 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
